16-[(2,2,6,6-Tetramethylpiperidin-4-yl)carbamoyl]tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylic acid
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Overview
Description
16-[(2,2,6,6-Tetramethylpiperidin-4-yl)carbamoyl]tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylic acid is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound features a tetracyclic core with multiple double bonds and a carboxylic acid functional group, making it a subject of interest in synthetic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 16-[(2,2,6,6-Tetramethylpiperidin-4-yl)carbamoyl]tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylic acid typically involves multi-step organic reactions. The process begins with the preparation of the tetracyclic core, followed by the introduction of the tetramethylpiperidinyl group through a carbamoylation reaction. The final step involves the addition of the carboxylic acid group under controlled conditions to ensure the stability of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize by-products and maximize efficiency, often employing catalysts and specific reaction conditions tailored to the compound’s unique structure.
Chemical Reactions Analysis
Types of Reactions
16-[(2,2,6,6-Tetramethylpiperidin-4-yl)carbamoyl]tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, altering the compound’s properties.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under specific conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce fully saturated derivatives.
Scientific Research Applications
16-[(2,2,6,6-Tetramethylpiperidin-4-yl)carbamoyl]tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 16-[(2,2,6,6-Tetramethylpiperidin-4-yl)carbamoyl]tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of oxidative stress or modulation of inflammatory pathways.
Comparison with Similar Compounds
Similar Compounds
- 16-[(2,2,6,6-Tetramethylpiperidin-4-yl)carbamoyl]tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylic acid
- This compound
Uniqueness
The uniqueness of this compound lies in its tetracyclic core and the presence of the tetramethylpiperidinyl group. This combination of structural features imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
16-[(2,2,6,6-tetramethylpiperidin-4-yl)carbamoyl]tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N2O3/c1-26(2)13-15(14-27(3,4)29-26)28-24(30)22-20-16-9-5-7-11-18(16)21(23(22)25(31)32)19-12-8-6-10-17(19)20/h5-12,15,20-23,29H,13-14H2,1-4H3,(H,28,30)(H,31,32) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEIUFOGBXIUEAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)C2C(C3C4=CC=CC=C4C2C5=CC=CC=C35)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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